

Galactonic Acid: A Versatile Excipient in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galactonic acid*

Cat. No.: *B078924*

[Get Quote](#)

Introduction

Galactonic acid, a sugar acid derived from galactose, is emerging as a promising and versatile excipient in the pharmaceutical industry. Its inherent biocompatibility, water solubility, and chemical functionality make it a valuable component in various dosage forms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **galactonic acid** and its salts in pharmaceutical formulations.

Galactonic acid can be utilized in multiple capacities, including as a drug salt counterion, a pH modifier, a stabilizer, and a component in drug delivery systems. Its salts, such as calcium and sodium galactonate, also offer unique properties beneficial for formulation development.

Physicochemical Properties of Galactonic Acid

A comprehensive understanding of the physicochemical properties of **galactonic acid** is crucial for its effective application in pharmaceutical formulations.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₇	[1]
Molecular Weight	196.16 g/mol	[1]
Appearance	Solid	[1]
Melting Point	133 - 136 °C	[1]
pKa	3.35 (Predicted)	N/A
Water Solubility	Freely soluble	N/A
Alcohol Solubility	Slightly soluble	N/A
Ether & Other Organic Solvents	Insoluble	N/A

Applications in Pharmaceutical Formulations As a Drug Salt Counterion

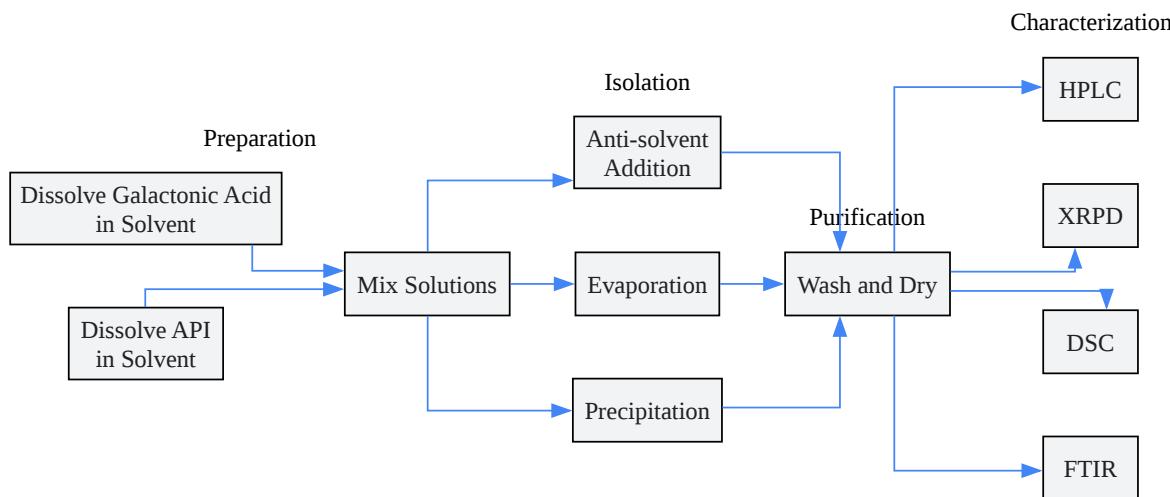
Galactonic acid can be used to form salts with basic active pharmaceutical ingredients (APIs). The formation of a galactonate salt can significantly modify the physicochemical properties of the parent drug, potentially improving its solubility, stability, and bioavailability.

Protocol: Preparation and Characterization of a Drug-Galactonate Salt

Objective: To prepare a galactonate salt of a basic API and characterize its fundamental properties.

Materials:

- Basic Active Pharmaceutical Ingredient (API)
- **D-Galactonic acid**
- Solvent (e.g., ethanol, methanol, water, or a mixture)
- Anti-solvent (if required for precipitation)


- Stirring plate and magnetic stirrer
- Rotary evaporator
- Analytical balance
- pH meter
- Filtration apparatus
- Characterization equipment: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC)

Methodology:

- Stoichiometric Calculation: Calculate the molar equivalents of the basic API and **galactonic acid** required for the salt formation reaction. A 1:1 molar ratio is typically a starting point.
- Dissolution: Dissolve the basic API in a suitable solvent with gentle heating and stirring. In a separate container, dissolve **galactonic acid** in the same or a miscible solvent.
- Salt Formation: Slowly add the **galactonic acid** solution to the API solution while continuously stirring. The formation of a precipitate may indicate salt formation. If no precipitate forms, the salt may be soluble in the chosen solvent.
- Isolation of the Salt:
 - Precipitation: If a precipitate forms, continue stirring for a predetermined period (e.g., 2-4 hours) to ensure complete reaction. The precipitate can then be collected by filtration.
 - Evaporation: If the salt is soluble, the solvent can be slowly evaporated using a rotary evaporator to obtain the solid salt.
 - Anti-solvent Addition: Alternatively, an anti-solvent can be added to the solution to induce precipitation of the salt.

- **Washing and Drying:** Wash the collected salt with a small amount of cold solvent or anti-solvent to remove any unreacted starting materials. Dry the salt under vacuum at a suitable temperature.
- **Characterization:**
 - **FTIR:** Confirm the formation of the salt by observing shifts in the characteristic peaks of the functional groups involved in the acid-base reaction (e.g., carboxylate and protonated amine groups).
 - **DSC:** Determine the melting point and thermal behavior of the newly formed salt. A sharp, single endotherm different from the starting materials suggests the formation of a new crystalline entity.
 - **XRPD:** Analyze the crystal structure of the salt. A unique diffraction pattern compared to the API and **galactonic acid** confirms the formation of a new crystalline phase.
 - **HPLC:** Determine the purity and stoichiometry of the salt.

Workflow for Drug-Galactonate Salt Formation and Characterization

[Click to download full resolution via product page](#)

Workflow for Drug-Galactonate Salt Formation.

As a pH Modifier

With a predicted pKa of 3.35, **galactonic acid** can be employed as a pH modifier in pharmaceutical formulations. It can be used to maintain an acidic microenvironment, which can be beneficial for the stability and solubility of certain APIs.

Protocol: Use of **Galactonic Acid** as a pH Modifier in a Liquid Formulation

Objective: To evaluate the ability of **galactonic acid** to achieve and maintain a target pH in an aqueous-based oral liquid formulation.

Materials:

- Active Pharmaceutical Ingredient (API)
- **D-Galactonic acid**

- Purified water
- Other formulation excipients (e.g., sweeteners, preservatives, viscosity modifiers)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

Methodology:

- Formulation Preparation: Prepare the liquid formulation by dissolving the API and other excipients in a portion of the purified water.
- pH Adjustment: Prepare a stock solution of **galactonic acid** of a known concentration (e.g., 10% w/v) in purified water.
- Titration: While monitoring the pH of the formulation with a calibrated pH meter, slowly add the **galactonic acid** stock solution dropwise until the target pH is reached.
- Final Volume Adjustment: Add the remaining purified water to reach the final desired volume of the formulation.
- Stability Study: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature. Monitor the pH of the formulation at predetermined time points (e.g., 0, 1, 2, and 4 weeks) to assess the buffering capacity of **galactonic acid**.
- API Stability Assessment: Concurrently, analyze the concentration of the API at each time point using a validated stability-indicating HPLC method to determine if the pH modification with **galactonic acid** enhances the stability of the API.

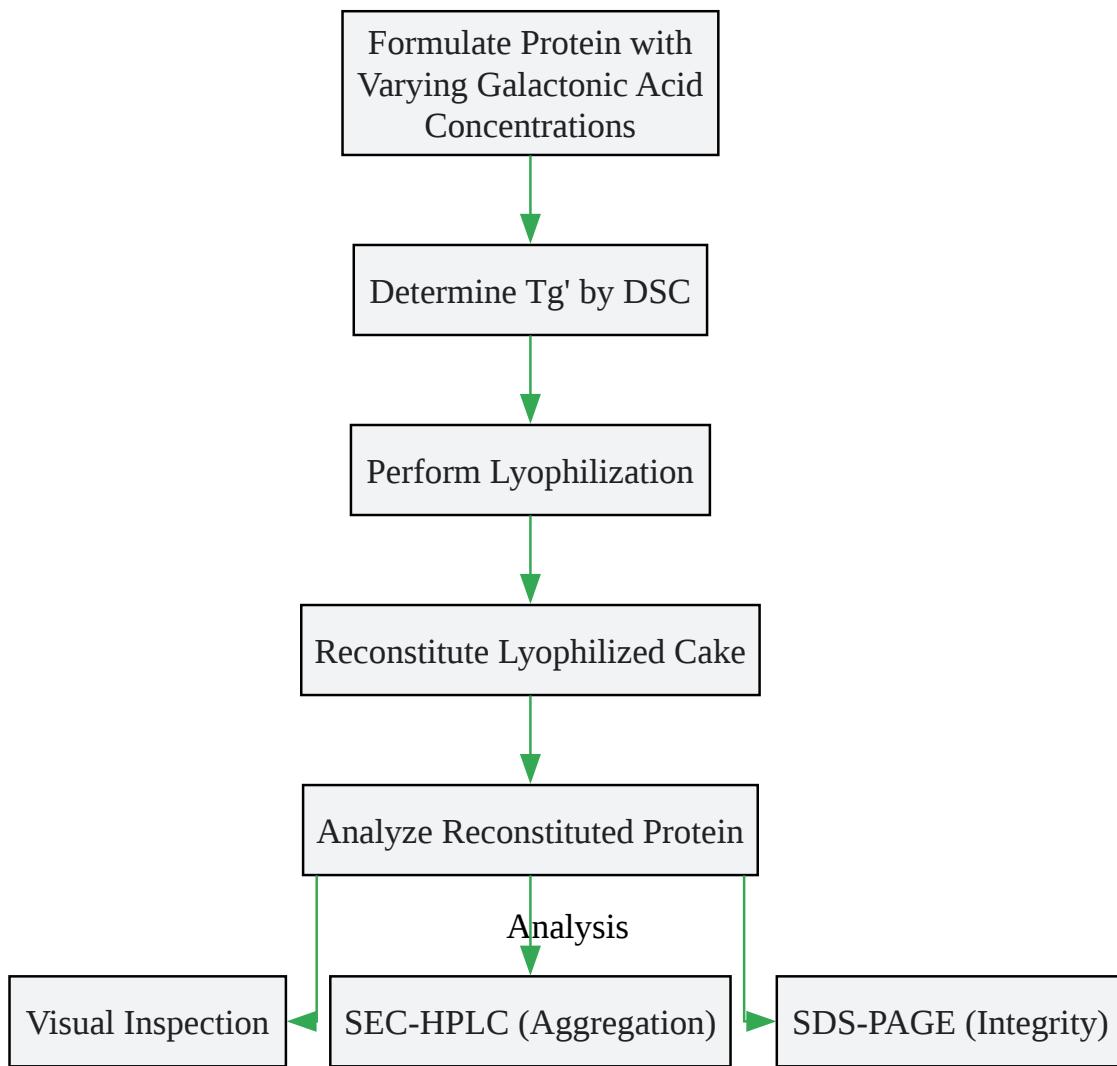
As a Stabilizer

The polyhydroxy nature of **galactonic acid** makes it a potential stabilizer for sensitive APIs, such as proteins and peptides, particularly in lyophilized formulations. It can act as a lyoprotectant and cryoprotectant, protecting the API from degradation during the freezing and drying processes.

Protocol: Evaluation of **Galactonic Acid** as a Stabilizer in a Lyophilized Formulation

Objective: To assess the effectiveness of **galactonic acid** as a stabilizing agent for a model protein during lyophilization.

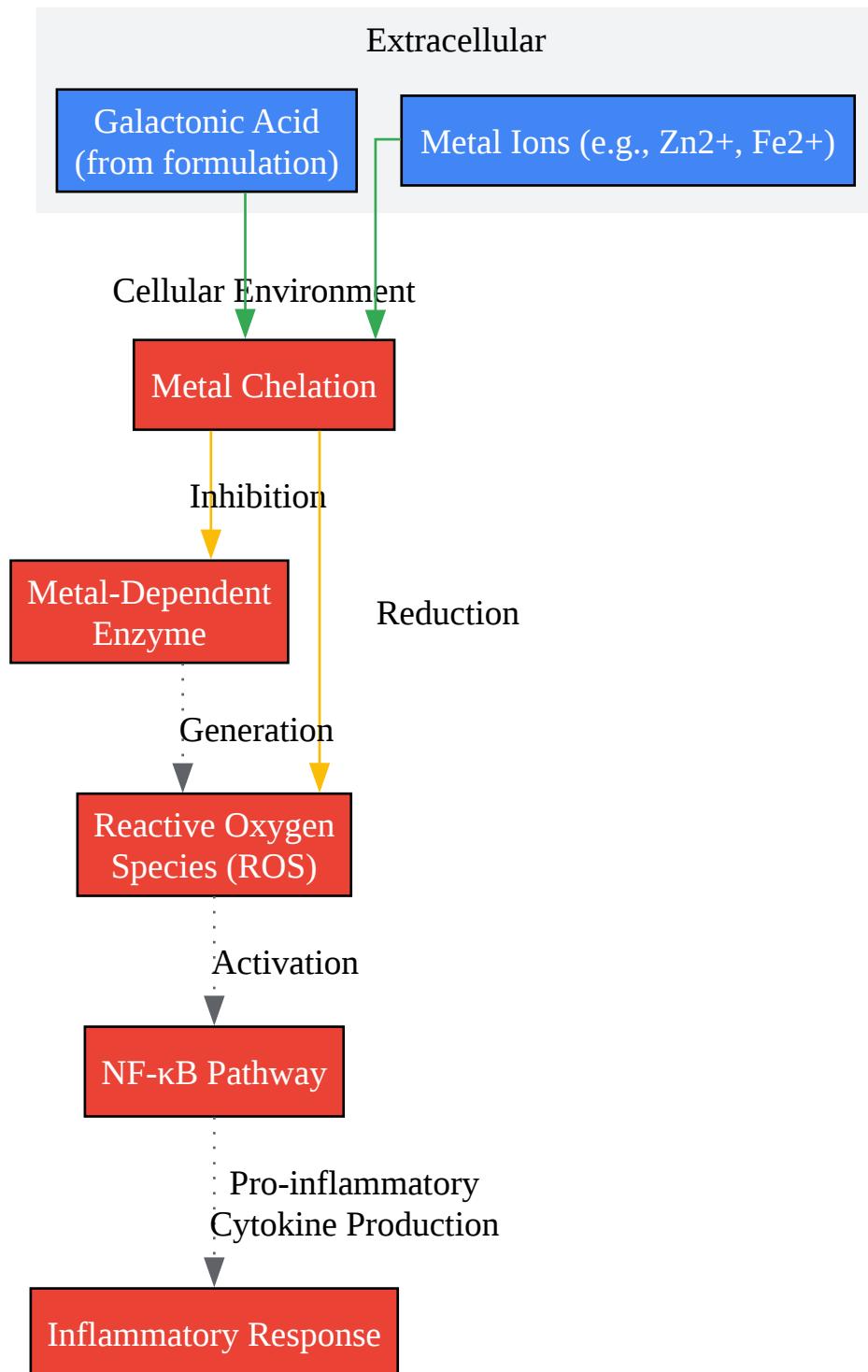
Materials:


- Model protein (e.g., Lysozyme, Bovine Serum Albumin)
- **D-Galactonic acid**
- Water for Injection (WFI)
- Lyophilizer
- Differential Scanning Calorimetry (DSC)
- Analytical techniques for protein characterization (e.g., Size Exclusion Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE))

Methodology:

- Formulation Preparation: Prepare aqueous solutions of the model protein at a fixed concentration. Prepare several formulations by adding varying concentrations of **galactonic acid** (e.g., 0%, 1%, 5%, 10% w/v).
- Thermal Characterization: Using DSC, determine the glass transition temperature (T_g') of the maximally freeze-concentrated solute for each formulation. This information is critical for designing the lyophilization cycle.
- Lyophilization Cycle:
 - Freezing: Freeze the formulations to a temperature below their respective T_g' values.
 - Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to a point below the T_g' to remove the frozen water.

- Secondary Drying (Desorption): Increase the shelf temperature to remove the unfrozen, bound water.
- Reconstitution and Analysis: Reconstitute the lyophilized cakes with WFI.
- Characterization of the Reconstituted Product:
 - Visual Inspection: Examine the appearance of the lyophilized cake (e.g., for collapse, elegance) and the clarity of the reconstituted solution.
 - SEC-HPLC: Analyze the reconstituted solutions to quantify the extent of protein aggregation. A decrease in the monomer peak and the appearance of high molecular weight peaks indicate aggregation.
 - SDS-PAGE: Assess the integrity of the protein for any fragmentation or aggregation.


Logical Flow for Evaluating **Galactonic Acid** as a Stabilizer

[Click to download full resolution via product page](#)

Evaluation of **Galactonic Acid** as a Stabilizer.

Signaling Pathways and Biological Interactions

While the direct signaling pathways of **galactonic acid** in a formulation context are not well-established, its structural similarity to other biologically active sugar acids suggests potential interactions. For instance, its chelating properties could influence metal-dependent enzymatic pathways. Furthermore, as a metabolic product of galactose, it may interact with pathways involved in carbohydrate metabolism.

Hypothesized Signaling Pathway of **Galactonic Acid** as a Bioactive Excipient[Click to download full resolution via product page](#)

Hypothesized Metal Chelation Pathway of **Galactonic Acid**.

Conclusion

Galactonic acid and its salts present a promising avenue for innovation in pharmaceutical formulations. Their multifunctionality as salt formers, pH modifiers, and stabilizers, combined with their favorable safety profile, makes them attractive excipients for a wide range of drug products. The protocols outlined in this document provide a framework for the systematic evaluation of **galactonic acid** in various formulation contexts. Further research into its specific interactions with different APIs and its biological effects will undoubtedly expand its application in the pharmaceutical industry.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with established safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Galactonic acid | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Galactonic Acid: A Versatile Excipient in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078924#use-of-galactonic-acid-in-pharmaceutical-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com